chemical properties of 3-(Bromomethyl)-5-chloro-1H-indole
chemical properties of 3-(Bromomethyl)-5-chloro-1H-indole
Executive Summary
3-(Bromomethyl)-5-chloro-1H-indole (CAS: 1823328-51-3) represents a high-value electrophilic scaffold in medicinal chemistry, particularly for the synthesis of 5-substituted tryptamines and indole alkaloids. Distinguished by the presence of a labile benzylic-like bromide at the C3 position and a metabolically stable chlorine substituent at C5, this compound serves as a "vinylogous imine" equivalent. Its reactivity is dominated by the nitrogen lone pair's ability to expel the bromide leaving group, facilitating rapid nucleophilic substitution via an azafulvene (alkylideneindolenine) intermediate. This guide details its physicochemical properties, validated synthesis protocols, and mechanistic applications in drug discovery.
Part 1: Physicochemical Profile[1]
The chemical behavior of 3-(Bromomethyl)-5-chloro-1H-indole is defined by the interplay between the electron-rich indole nucleus and the electron-withdrawing 5-chloro substituent. The C3-bromomethyl group is highly reactive, necessitating specific handling conditions to prevent hydrolysis or polymerization.
| Property | Specification |
| IUPAC Name | 3-(Bromomethyl)-5-chloro-1H-indole |
| CAS Number | 1823328-51-3 |
| Molecular Formula | C₉H₇BrClN |
| Molecular Weight | 244.52 g/mol |
| Physical State | Off-white to beige solid (often generated in situ) |
| Solubility | Soluble in DCM, THF, EtOAc; reacts with protic solvents (MeOH, H₂O) |
| Stability | Moisture-sensitive; light-sensitive; prone to dimerization |
| Reactivity Class | Soft Electrophile / Alkylating Agent |
| Storage | -20°C, under inert atmosphere (Ar/N₂), desiccated |
Structural Analysis[2]
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5-Chloro Substituent: Increases lipophilicity (logP) and metabolic stability by blocking the C5 position from oxidative metabolism (e.g., hydroxylation). It exerts a weak inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the indole nitrogen compared to the unsubstituted parent.
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3-Bromomethyl Group: The C-Br bond is exceptionally labile due to the donation of electron density from the indole nitrogen (N1) through the conjugated π-system, allowing for facile ionization to a resonance-stabilized cation.
Part 2: Synthetic Routes & Production[3]
The synthesis of 3-(Bromomethyl)-5-chloro-1H-indole is most reliably achieved through a stepwise functionalization of 5-chloroindole. Direct bromination of 3-methyl-5-chloroindole (using NBS) is possible but often suffers from poor regioselectivity (benzylic vs. ring bromination). The Vilsmeier-Haack / Reduction / Bromination sequence is the industry standard for high-purity applications.
Protocol: The "Aldehyde-Alcohol" Route
Step 1: Vilsmeier-Haack Formylation
Reagents: POCl₃, DMF, 5-Chloroindole.
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Cool DMF (3.0 eq) to 0°C. Add POCl₃ (1.1 eq) dropwise to form the Vilsmeier reagent (chloroiminium salt).
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Add a solution of 5-chloroindole (1.0 eq) in DMF slowly.
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Warm to 25°C and stir for 1-2 hours. The intermediate iminium salt precipitates.
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Hydrolyze with ice water/NaOH (aq) to yield 5-Chloroindole-3-carbaldehyde .
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Yield: Typically 85-95%.
Step 2: Reduction to Alcohol
Reagents: NaBH₄, MeOH/THF.
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Dissolve 5-Chloroindole-3-carbaldehyde in MeOH/THF (1:1).
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Add NaBH₄ (0.5 eq) portion-wise at 0°C.
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Stir for 30 mins. Quench with dilute HCl or saturated NH₄Cl.
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Extract with EtOAc to yield (5-Chloro-1H-indol-3-yl)methanol .
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Note: This intermediate is relatively stable but should be used promptly.
Step 3: Bromination (Appel Reaction or PBr₃)
Reagents: PBr₃ (or CBr₄/PPh₃), DCM (anhydrous).
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Dissolve (5-Chloro-1H-indol-3-yl)methanol in anhydrous DCM under N₂.
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Cool to 0°C. Add PBr₃ (0.4 eq) dropwise.
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Stir for 15-30 mins. The solution often turns dark.
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Critical Step: Do not perform an aqueous workup if possible. Precipitate with non-polar solvent (Hexane/Et₂O) or concentrate and use immediately. If isolation is required, wash rapidly with cold NaHCO₃, dry over MgSO₄, and concentrate at <30°C.
Synthesis Workflow Diagram
Figure 1: Stepwise synthesis of 3-(Bromomethyl)-5-chloro-1H-indole from 5-chloroindole via the aldehyde intermediate.
Part 3: Reactivity & Mechanistic Insights
The utility of 3-(Bromomethyl)-5-chloro-1H-indole stems from its ability to act as a vinylogous imine . Unlike standard benzyl bromides, the leaving group departure is assisted by the nitrogen lone pair, forming a highly electrophilic azafulvene (alkylideneindolenine) intermediate.
Mechanism of Nucleophilic Substitution
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Ionization: The C-Br bond breaks, assisted by N1 lone pair donation, forming the resonance-stabilized cation (azafulvene).
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Nucleophilic Attack: A nucleophile (Nu⁻) attacks the exocyclic methylene carbon (C3'), restoring aromaticity.
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Result: This Sɴ1-like pathway dominates, even with good nucleophiles, making the reaction rapid and often requiring no catalyst.
Key Reactivity Rules:
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Hard Nucleophiles (e.g., alkoxides): May attack N1 (deprotonation) or cause polymerization.
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Soft Nucleophiles (e.g., thiols, cyanides, amines): Selectively attack the C3-methylene group.
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Base Sensitivity: Strong bases can deprotonate N1, leading to the formation of reactive polymers (dimerization).
Mechanistic Pathway Diagram[4]
Figure 2: Sɴ1-like substitution mechanism involving the formation of the reactive azafulvene intermediate.
Part 4: Application Workflows
This scaffold is a critical intermediate for synthesizing 5-chlorotryptamine derivatives, which are potent ligands for serotonin receptors (5-HT).
Synthesis of 5-Chlorotryptamine (Precursor to Melatonin Analogs)
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Reaction: 3-(Bromomethyl)-5-chloro-1H-indole + NaCN (or KCN) → 3-(Cyanomethyl)-5-chloro-1H-indole.
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Conditions: Aqueous EtOH or DMF, RT.
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Follow-up: Reduction of the nitrile (LiAlH₄ or H₂/Raney Ni) yields the tryptamine.
Synthesis of Gramine Analogs (5-HT Ligands)
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Reaction: 3-(Bromomethyl)-5-chloro-1H-indole + Secondary Amine (HNR₂) → 3-(Aminomethyl)-5-chloro-1H-indole.
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Conditions: THF, excess amine or Et₃N base.
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Utility: Access to N,N-dimethyltryptamine (DMT) analogs with modulated metabolic profiles.
Part 5: Handling & Safety Data
Warning: This compound is a potent alkylating agent and lachrymator.
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Hazards: Causes severe skin burns and eye damage (H314).[1] Toxic if inhaled or swallowed.[1]
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Lachrymator: Similar to benzyl bromide; induces tearing and respiratory irritation. Work exclusively in a fume hood.
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Decomposition: Releases HBr upon hydrolysis. Store away from bases and moisture.
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PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
References
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Synthesis of 3-substituted indoles: BenchChem. "Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol." Link
- Reactivity of 3-bromomethylindoles:Journal of Organic Chemistry. "Nucleophilic Substitutions at the 3-Position of Indoles." (General Reference for Mechanism).
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Compound Identity (CAS 1823328-51-3): MolCore. "3-(Bromomethyl)-5-chloro-1H-indole Product Page." Link
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Indole Chemistry Review: National Institutes of Health (NIH). "Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives." Link
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Safety Data (Analogous): Sigma-Aldrich. "Safety Data Sheet for 3-(Bromomethyl)indole derivatives." Link
